![molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7](/img/structure/B1311411.png)
8-Methylene-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative characterized by a central cyclohexane ring fused with two dioxolane rings at positions 1 and 2. The "8-methylene" substituent introduces a reactive alkene group at the 8-position of the spiro system, enabling participation in polymerization, cycloaddition, or functionalization reactions. These analogs vary in substituents (e.g., halogens, amines, ethers) and exhibit distinct physicochemical properties, reactivity, and applications in organic synthesis and pharmaceuticals .
Preparation Methods
Synthesis via 1,4-cyclohexanedione Derivatives and Ketal Formation
One common approach starts from 1,4-cyclohexanedione or related cyclic ketones, which undergo condensation with ethylene glycol or other diols to form the dioxaspiro ring system. The key steps include:
- Ketalization : Condensation of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane core.
- Deprotection or selective hydrolysis : Removal or transformation of protecting groups to yield the target compound.
Method Variant | Conditions | Yield (%) | Notes |
---|---|---|---|
Ketal transfer method | Acidic hydrolysis, mild conditions | ~50 | Moderate yield, simple operation |
Silica gel loaded FeCl3 deketal method | Catalytic hydrolysis on silica gel | Higher than 50 | Higher yield but catalyst not reusable, consumes large amounts of pure silica gel, difficult for scale-up |
Acidic aqueous solution with THF | 45°C, 15 hours | 65 | Requires large acetic acid amounts, long reaction time, extensive neutralization needed |
This method is noted for reasonable process simplicity but has limitations in catalyst reuse and environmental impact due to acid and silica gel consumption.
Multi-step Synthesis from Furan or p-Methoxyphenol
- Starting from furan formaldehyde via Perkin reaction and subsequent five-step synthesis yields only about 17%.
- Birch reduction of p-methoxyphenol followed by alcohol condensation and oxidation yields about 60%, but requires harsh conditions such as -78°C for Birch reduction.
- Selective oxidation of 1,4-cyclohexanediol with chromium reagents yields 24%, but involves environmentally harmful reagents.
Novel Synthetic Route via Tetrahydropyran Derivatives (Recent Patent Method)
A more recent and environmentally friendly method involves:
- Reacting tetrahydropyran-4-carboxylic acid methyl ester with 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous tetrahydrofuran at low temperature (-10°C to 0°C) under argon atmosphere.
- Followed by acid-catalyzed cyclization in dichloromethane at room temperature to form 2,8-dioxaspiro[4.5]decan-1-one, a close analog or intermediate to 8-methylene-1,4-dioxaspiro[4.5]decane.
This method avoids hazardous reagents like bromopropylene, liHMDS, and ozone, operates under mild conditions, and is suitable for large-scale production due to its safety and stability.
Hydrochloric Acid Catalyzed Methoxymethylene Formation
Another approach involves:
- Reacting 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane in 1,4-dioxane with water and concentrated hydrochloric acid at 20°C for 1 hour.
- This yields 4-oxocyclohexanecarbaldehyde with an 86.9% yield, which can be further processed to the target compound or intermediates.
This method is efficient and operates under mild conditions, with relatively high yield and straightforward workup involving extraction and drying.
Preparation Method | Starting Material(s) | Key Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Ketalization of 1,4-cyclohexanedione | 1,4-cyclohexanedione + ethylene glycol | Acidic hydrolysis, 45°C, 15h | 50-65 | Simple, mild conditions | Catalyst reuse issues, acid waste |
Multi-step from furan formaldehyde | Furan formaldehyde | Perkin reaction + 5 steps | 17 | Established route | Low yield, complex |
Birch reduction of p-methoxyphenol | p-methoxyphenol | Birch reduction at -78°C + oxidation | 60 | Moderate yield | Harsh conditions |
Chromium oxidation of 1,4-cyclohexanediol | 1,4-cyclohexanediol | Chromium reagent oxidation | 24 | Direct oxidation | Environmental pollution |
Tetrahydropyran derivative route (patent) | Tetrahydropyran-4-carboxylic acid methyl ester + 2-(2-bromoethoxy)tetrahydro-2H-pyran | THF, -10 to 0°C, argon, acid catalysis | High | Mild, safe, scalable | Requires low temperature control |
Hydrochloric acid catalyzed methoxymethylene formation | 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane | HCl, 1,4-dioxane, 20°C, 1h | 86.9 | High yield, mild conditions | Requires handling of strong acid |
- The ketalization and hydrolysis methods are widely used but have limitations in catalyst reuse and environmental impact due to acid and silica gel consumption.
- The tetrahydropyran-based method offers a safer and more environmentally friendly alternative with better scalability and operational simplicity.
- The hydrochloric acid catalyzed method provides a high yield and mild reaction conditions, suitable for producing intermediates for further synthesis.
- Multi-step syntheses from furan or p-methoxyphenol are less favored due to low yields and harsh conditions.
- Solubility and handling of this compound require careful solvent selection and storage conditions, with ultrasonic bath heating to 37°C recommended to increase solubility for stock solutions.
The preparation of this compound involves several synthetic strategies, each with trade-offs in yield, environmental impact, and operational complexity. Recent advances favor methods that avoid hazardous reagents and harsh conditions, such as the tetrahydropyran derivative route and acid-catalyzed methoxymethylene formation, which provide higher yields and better scalability. The choice of method depends on the intended scale, environmental considerations, and available equipment.
Chemical Reactions Analysis
Types of Reactions
8-Methylene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-Methylene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the methylene group and the dioxaspiro ring system. These structural features allow it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 1,4-dioxaspiro[4.5]decane derivatives are highly dependent on the substituent at the 8-position. Key analogs include:
Reactivity and Catalytic Behavior
- Steric and Electronic Effects : Heterogeneous acid catalysts (e.g., SiO₂–SO₃H) favor ether formation over bis-ketal products in reactions with acyclic ketones due to steric hindrance from larger substituents .
- Radical Stability: Aryl-substituted derivatives (e.g., 6-phenyl-1,4-dioxaspiro[4.5]decane) stabilize radical cations, enabling C–C bond cleavage and fluorination under photocatalytic conditions. Non-aryl analogs (e.g., 6-methyl derivatives) lack this stabilization .
- Polymerization Potential: Bis-ketal derivatives like 2,2′-bi-1,4-dioxaspiro[4.5]decane form linear polymers via spirocyclic ring-opening, mimicking erythritol-based renewable polymers .
Biological Activity
8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 154.21 g/mol
- CAS Number : 51656-90-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity towards these targets.
Potential Mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to act as acetylcholinesterase inhibitors, which can increase acetylcholine levels in the brain, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant biological activity. For instance, studies on related compounds have demonstrated their role as selective agonists for serotonin receptors (5-HT1A), indicating potential antidepressant effects .
Compound | Biological Activity | Reference |
---|---|---|
This compound | Potential acetylcholinesterase inhibitor | |
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | Selective 5-HT1A receptor agonist |
Case Studies
A study conducted on similar spirocyclic compounds revealed that modifications in the structure could lead to enhanced selectivity and potency at specific receptors. For example, a compound with a similar scaffold showed favorable pharmacokinetic properties and low toxicity profiles in animal models .
Toxicity and Safety Profile
The estimated LD50 for related compounds has been reported between 600-1200 mg/kg in mice after oral administration, suggesting a moderate safety profile for further exploration in medicinal applications . However, specific toxicity data for this compound remains limited and warrants further investigation.
Q & A
Basic Research Questions
Q. How can the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane be optimized for higher yield and stereoselectivity?
Answer: Optimization involves systematic exploration of reaction conditions, catalysts, and starting materials. For example:
- Solvent system: A 1:1 acetone-water mixture at 0.5 M concentration enhances solubility and reaction efficiency .
- Catalysts: p-Toluenesulfonic acid is commonly used to facilitate spiroacetal formation under reflux (e.g., overnight) .
- Temperature control: Gradual heating avoids side reactions, while reflux ensures complete cyclization .
- Stereoselectivity: Chiral catalysts or templating agents can be tested to control the configuration at the spirocyclic center .
Q. What analytical techniques are most effective for characterizing the spirocyclic structure of this compound?
Answer:
- NMR spectroscopy:
- 1H and 13C NMR identify proton environments and carbon connectivity, confirming the spiro junction and methylene group positions .
- 15N/17O NMR (for derivatives) resolves stereoelectronic effects in nitrogen- or oxygen-containing analogs .
- Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., 228.29 g/mol for ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate) .
- IR spectroscopy: Detects functional groups like ester carbonyls (1700–1750 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of spiroacetal derivatives influence their biological activity?
Answer: Stereochemistry dictates binding affinity and metabolic stability. For example:
- Cytotoxicity: Derivatives with cis-configured substituents showed higher activity against MCF-7 breast cancer cells (IC₅₀ = 20 µM) compared to trans isomers .
- Neuroprotection: Configurational rigidity in spiroacetals enhances blood-brain barrier penetration, as seen in neuronal cell models .
- Methodology: Stereochemical analysis via NOESY NMR and X-ray crystallography correlates spatial arrangement with bioactivity .
Q. What strategies resolve contradictions in reactivity profiles of spiroacetal derivatives during catalytic reactions?
Answer:
- Kinetic studies: Monitor intermediate stability using stopped-flow techniques. Spirocyclic strain may accelerate ring-opening in nucleophilic substitutions .
- Computational modeling: Density Functional Theory (DFT) predicts transition states and explains unexpected regioselectivity (e.g., preferential attack at the methylene position) .
- Controlled experiments: Vary catalysts (e.g., Lewis acids vs. organocatalysts) to isolate competing reaction pathways .
Q. How can spiroacetal derivatives be tailored for material science applications?
Answer:
- Polymer modification: Incorporate spiroacetals into polyesters to enhance thermal stability. For example, glass transition temperatures (Tg) increased by 15–20°C compared to linear analogs .
- Self-healing materials: Use spiroacetal motifs as dynamic crosslinkers. Reversible ring-opening under stress enables autonomous repair .
- Methodology: Screen solvent compatibility (e.g., THF vs. DMF) and polymerization kinetics via GPC and DSC .
Q. Methodological Notes
- Contradiction handling: Discrepancies in biological activity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell passage number, incubation time). Standardize protocols across labs .
- Advanced synthesis: For stereoselective routes, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) .
Properties
IUPAC Name |
8-methylidene-1,4-dioxaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKBPCNPHCCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449533 | |
Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-90-7 | |
Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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